molecular formula C15H17NOS B2538352 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 2034297-10-2

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide

Cat. No. B2538352
CAS RN: 2034297-10-2
M. Wt: 259.37
InChI Key: ROUAQEQEYAKXGS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a heterocyclic compound and is a structural alert with formula C4H4S . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Cyclopropanecarboxamide is a moiety present in many biologically active compounds.


Synthesis Analysis

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . Docking studies could shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite complex and are influenced by various factors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs) and High-Mobility Devices

π-π Stacking and Self-Assembly

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-10(16-15(17)11-6-7-11)8-12-9-18-14-5-3-2-4-13(12)14/h2-5,9-11H,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUAQEQEYAKXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide

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